
(R)-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methylsulfonyl group at the 6-position and an ethanol group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-(methylsulfonyl)pyridine.
Chiral Reduction: The key step involves the chiral reduction of the corresponding ketone to obtain the ®-enantiomer of the alcohol. This can be achieved using chiral catalysts or chiral auxiliaries under controlled conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the methylsulfonyl group or to modify the pyridine ring.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis:
Biological Studies: It can be used in studies investigating the biological activity of pyridine derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
6-(Methylsulfonyl)pyridine: The parent compound without the ethanol group, used in various synthetic applications.
1-(6-(Methylsulfonyl)pyridin-3-yl)propanol: A similar compound with a propanol group instead of ethanol, which may exhibit different reactivity and applications.
Uniqueness
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both a methylsulfonyl group and an ethanol group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
2055848-79-6 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
(1R)-1-(6-methylsulfonylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3/t6-/m1/s1 |
Clé InChI |
SHGZGAQIOCKJFV-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CN=C(C=C1)S(=O)(=O)C)O |
SMILES canonique |
CC(C1=CN=C(C=C1)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


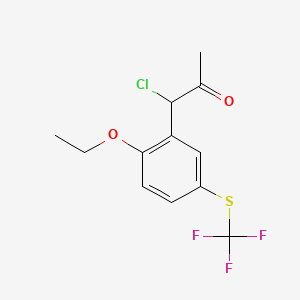
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-](/img/structure/B14044983.png)
![Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14044992.png)
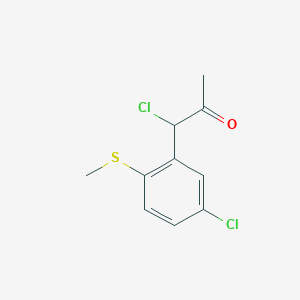
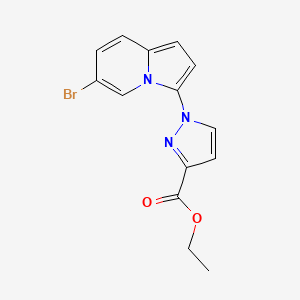
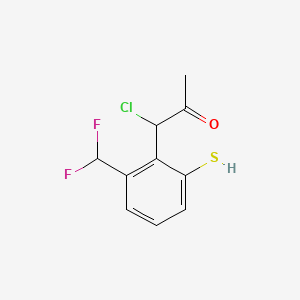
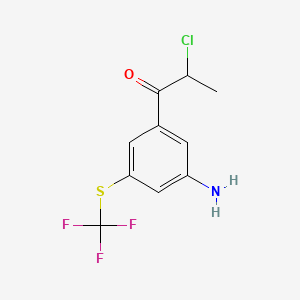
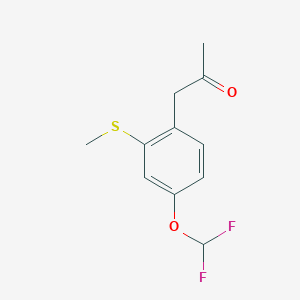
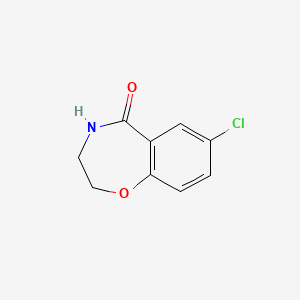



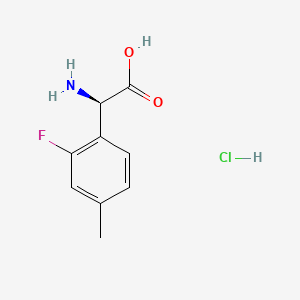
![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
